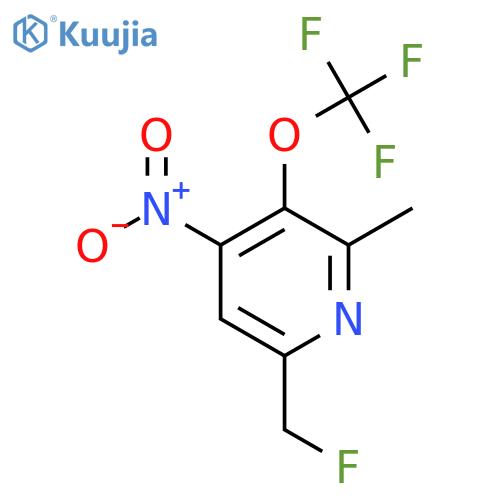

Cas no 1806753-44-5 (6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine)

1806753-44-5 structure

商品名:6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine

CAS番号:1806753-44-5

MF:C8H6F4N2O3

メガワット:254.138455867767

CID:4813166

6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine

-

- インチ: 1S/C8H6F4N2O3/c1-4-7(17-8(10,11)12)6(14(15)16)2-5(3-9)13-4/h2H,3H2,1H3

- InChIKey: UTDHJMVZLSYDEB-UHFFFAOYSA-N

- ほほえんだ: FCC1=CC(=C(C(C)=N1)OC(F)(F)F)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 281

- トポロジー分子極性表面積: 67.9

- 疎水性パラメータ計算基準値(XlogP): 2.4

6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029084194-1g |

6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine |

1806753-44-5 | 97% | 1g |

$1,490.00 | 2022-03-31 |

6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

1806753-44-5 (6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine) 関連製品

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬